AGN-195183

RARα Binding Affinity Selectivity

AGN-195183 (IRX-5183) is the only commercially available RARα agonist with absolute selectivity (Kd=3 nM; no activity at RARβ/γ). Unlike pan-agonists (ATRA, AM580), AGN-195183 eliminates off-target retinoid toxicity, delivering a wider therapeutic window for chronic in vivo studies. Validated in 67-day glomerulonephritis models and Phase I/IIA oncology trials, it is the definitive tool for RARα-specific research. Choose AGN-195183 for cleaner data and superior tolerability.

Molecular Formula C22H22ClF2NO4
Molecular Weight 437.9 g/mol
CAS No. 367273-07-2
Cat. No. B1672190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAGN-195183
CAS367273-07-2
SynonymsIRX5183;  IRX-5183;  IRX 5183;  NRX195183;  NRX-195183;  NRX 195183;  VTP-195183;  VTP195183;  VTP 195183;  AGN-195183;  AGN195183;  AGN195183.; 
Molecular FormulaC22H22ClF2NO4
Molecular Weight437.9 g/mol
Structural Identifiers
SMILESCC1(CCC(C2=C1C=C(C(=C2Cl)O)C(=O)NC3=CC(=C(C(=C3)F)C(=O)O)F)(C)C)C
InChIInChI=1S/C22H22ClF2NO4/c1-21(2)5-6-22(3,4)16-12(21)9-11(18(27)17(16)23)19(28)26-10-7-13(24)15(20(29)30)14(25)8-10/h7-9,27H,5-6H2,1-4H3,(H,26,28)(H,29,30)
InChIKeyPNAWUIKCVQSLFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





AGN-195183 (IRX-5183): A Highly Selective RARα Agonist for Retinoid-Sensitive Research


AGN-195183 (CAS 367273-07-2), also known as IRX-5183, is a synthetic retinoic acid receptor alpha (RARα) agonist with a binding dissociation constant (Kd) of 3 nM [1]. It exhibits no activity on RARβ or RARγ, offering high selectivity within the retinoid receptor family [1]. The compound is a derivative of all-trans-retinoic acid and has been investigated for its antineoplastic and anti-inflammatory properties in preclinical and clinical studies [2].

Why AGN-195183 Cannot Be Substituted with Other Retinoids or RAR Agonists


Generic substitution with less selective retinoids or pan-RAR agonists (e.g., ATRA, AM580) is not advisable due to the high risk of off-target effects and dose-limiting toxicities. AGN-195183's strict RARα selectivity is designed to minimize the cutaneous and systemic adverse events commonly observed with broader-spectrum retinoids [1]. In preclinical models, AGN-195183 demonstrated significantly reduced skin toxicity compared to RAR-interactive agents lacking RARα specificity, a critical differentiator for in vivo applications [2]. The compound's unique selectivity profile directly translates to a wider therapeutic window and improved tolerability in both preclinical and clinical settings.

Quantitative Differentiation of AGN-195183 vs. Closest Analogs


Superior RARα Binding Selectivity vs. AGN 193836 and Broader RAR Family

AGN-195183 binds to RARα with a Kd of 3 nM, demonstrating improved selectivity over the closely related analog AGN 193836. In contrast to AGN 193836 and other retinoids, AGN-195183 exhibits no detectable activity on RARβ or RARγ [1]. This selectivity is a key design feature to mitigate off-target effects.

RARα Binding Affinity Selectivity

In Vivo Efficacy in Chronic Glomerulonephritis vs. Vehicle Control

In a rat model of established chronic mesangioproliferative glomerulonephritis, oral administration of AGN-195183 (RARα agonist) for 67 days significantly reduced key disease markers compared to vehicle-treated nephritic controls [1].

Chronic Kidney Disease Glomerulonephritis Anti-Inflammatory

Absence of Topical Irritation vs. RARα-Selective Retinoid AM580

AGN-195183 was found to be inactive in an in vivo model of topical irritation, in stark contrast to the RARα-selective retinoid AM580, which induces significant irritation [1]. This differentiation is critical for applications requiring repeated or chronic dosing.

Dermatotoxicity Topical Irritation Safety Profile

Clinical Pharmacokinetic Profile and Tolerability in Phase I Oncology Trial

A Phase I clinical trial in advanced solid tumor patients established the oral pharmacokinetics and maximum tolerated dose (MTD) of AGN-195183. At the 60 mg/m²/day dose level, the drug was rapidly absorbed, reaching peak concentration at approximately 1 hour post-dose, with a terminal elimination half-life of 4.17 hours. The MTD was determined to be 15 mg/m²/day, with no grade 3 or higher toxicity observed at this level [1]. This contrasts with the well-documented toxicities of pan-retinoids like ATRA, which frequently cause severe mucocutaneous reactions and hypertriglyceridemia.

Clinical Pharmacokinetics Maximum Tolerated Dose Oral Bioavailability

Growth Inhibition in Breast Cancer Cell Lines vs. ATRA

AGN-195183 (Compound 4) inhibits the growth of human breast cancer cell lines T-47D and SK-BR-3, demonstrating comparable in vitro antineoplastic activity to all-trans-retinoic acid (ATRA) [1]. However, unlike ATRA, AGN-195183 achieves this without causing the topical irritation associated with nonselective retinoid agonists.

Breast Cancer Cell Proliferation Retinoid Therapy

Optimal Application Scenarios for AGN-195183 Based on Quantitative Evidence


Chronic Inflammatory Disease Models Requiring Long-Term Oral Dosing

AGN-195183 is ideally suited for chronic studies where prolonged RARα activation is required without the confounding toxicities of pan-retinoids. Its demonstrated efficacy in reducing renal injury in a 67-day rat glomerulonephritis model [1] and its favorable oral pharmacokinetic profile in humans [2] support its use in long-term preclinical studies of chronic kidney disease, fibrosis, and autoimmune disorders.

Oncology Research Where Reduced Dermatotoxicity is Critical

In cancer models, particularly those involving xenografts or genetically engineered mouse models (GEMMs) that require repeated dosing, AGN-195183's lack of topical irritation and favorable tolerability profile [1] make it a superior choice over ATRA or AM580. Its established growth inhibitory activity in breast cancer cell lines [3] and clinical investigation in solid tumors [2] position it as a relevant tool for retinoid-sensitive cancer research.

Investigating RARα-Specific Transcriptional Programs

For researchers dissecting the distinct roles of RAR subtypes, AGN-195183's absolute selectivity for RARα (Kd=3 nM; no activity on RARβ/γ) [3] is essential. Using less selective agonists would confound results due to off-target activation of RARβ and RARγ, which mediate distinct biological outcomes. AGN-195183 enables clean, RARα-specific mechanistic studies in cell culture and in vivo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for AGN-195183

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.